molecular formula C19H14ClN3O4S B2925249 4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine CAS No. 883248-61-1

4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine

Cat. No.: B2925249
CAS No.: 883248-61-1
M. Wt: 415.85
InChI Key: AAWDJQPUPFLYFC-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3-oxazol-5-amine class, characterized by a central oxazole ring substituted with a 4-chlorobenzenesulfonyl group at position 4, a furan-2-yl moiety at position 2, and an N-[(pyridin-3-yl)methyl]amine at position 3. The 4-chlorobenzenesulfonyl group enhances electrophilicity, while the furan ring contributes to π-π stacking interactions.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O4S/c20-14-5-7-15(8-6-14)28(24,25)19-18(22-12-13-3-1-9-21-11-13)27-17(23-19)16-4-2-10-26-16/h1-11,22H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWDJQPUPFLYFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activities, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of the compound is C20H18ClN3O5SC_{20}H_{18}ClN_{3}O_{5}S with a molecular weight of approximately 447.9 g/mol. The structure features a sulfonamide group , a furan ring , and a pyridine moiety , which are critical for its biological activity.

PropertyValue
Molecular FormulaC20H18ClN3O5S
Molecular Weight447.9 g/mol
IUPAC NameN'-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-(pyridin-3-ylmethyl)oxamide
InChI KeyOMRGBDHLMINFQR-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It is hypothesized that the sulfonamide group enhances binding affinity to target proteins, potentially leading to inhibition or modulation of their activities. For example, it has been investigated for its role as an enzyme inhibitor, particularly in pathways related to inflammation and cancer progression.

Anticancer Activity

Research indicates that compounds similar to this one exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, studies have shown that derivatives of sulfonamides can significantly reduce cell viability in various cancer cell lines, suggesting a potential for therapeutic use in oncology .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant for treating neurodegenerative diseases like Alzheimer's disease. In vitro studies have demonstrated that related compounds exhibit strong AChE inhibitory activity with IC50 values significantly lower than standard drugs .

Antibacterial Properties

Preliminary antibacterial screening has revealed moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis. This suggests potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics .

Case Studies and Research Findings

  • Anticancer Studies : A study conducted on various sulfonamide derivatives demonstrated that compounds with similar structural features exhibited significant cytotoxicity against human cancer cell lines, indicating a promising avenue for drug development .
  • Enzyme Inhibition : In a comparative study of several oxadiazole derivatives, the target compound showed superior AChE inhibition compared to other tested compounds, supporting its potential as a therapeutic agent for neurological disorders .
  • Antibacterial Activity : A recent investigation into the antibacterial effects of synthesized compounds revealed that several analogs displayed potent activity against resistant strains, highlighting the need for further development in this area .

Comparative Analysis

To further understand the unique properties of This compound , it is beneficial to compare it with similar compounds:

Compound NameAnticancer ActivityAChE InhibitionAntibacterial Activity
4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-amineHighModerateModerate
5-{1-[4-chlorophenyl)sulfonyl]-1H-pyrazole derivativesModerateHighStrong
1,3,4-Oxadiazole derivativesHighVery HighWeak

Comparison with Similar Compounds

Data Table: Structural and Molecular Comparison

Compound Name Molecular Weight Key Substituents Notable Features
Target Compound ~441.9* 4-Cl-Benzenesulfonyl, Furan-2-yl, N-(Pyridin-3-ylmethyl) High electrophilicity, moderate solubility
Compound A 405.47 Benzenesulfonyl, 4-Methylphenyl, N-(Pyridin-3-ylmethyl) Increased hydrophobicity
Compound B 426.44 4-F-Benzenesulfonyl, Phenyl, N-(4-Fluorobenzyl) Enhanced metabolic stability
Compound C 380.8 Benzenesulfonyl, 5-Cl, Thiazole core Thiazole-specific activity
Compound D ~428.9* 4-Cl-Benzenesulfonyl, Furan-2-yl, N-(4-Fluorophenyl) Reduced hydrogen bonding
Compound E ~550.0* 4-Cl-Benzenesulfonyl, 4-Me-Benzenesulfonyl, Thiazole core, N-(3-Methoxypropyl) Dual sulfonyl groups

*Estimated based on structural analogs.

Research Findings and Implications

  • Role of Furan vs. Phenyl : The furan-2-yl group’s oxygen atom may engage in hydrogen bonding, unlike phenyl derivatives, which rely on hydrophobic interactions .
  • Amine Substituent Impact : The pyridinylmethyl group’s nitrogen enables protonation at physiological pH, improving solubility and membrane permeability relative to fluorophenyl or alkoxypropyl groups .

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